molecular formula C13H10Cl2N2O B1322900 3-Amino-N-(3,5-dichlorophenyl)benzamide CAS No. 176032-83-0

3-Amino-N-(3,5-dichlorophenyl)benzamide

Cat. No.: B1322900
CAS No.: 176032-83-0
M. Wt: 281.13 g/mol
InChI Key: HBCOHEVMVROZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Benzamide (B126) Scaffolds in Medicinal Chemistry Research

The benzamide scaffold is a fundamental building block in drug discovery due to its remarkable ability to interact with a wide array of biological targets. Derivatives of benzamide have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects. nih.gov The amide linkage is a key feature, capable of forming crucial hydrogen bonds with biological macromolecules like enzymes and receptors, thereby modulating their function.

For instance, certain substituted benzamides have been developed as potent inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP), which are critical in DNA repair and are significant targets in cancer therapy. nih.gov The 3-aminobenzamide (B1265367) moiety, in particular, is a well-known PARP inhibitor that has been studied for its potential to protect against tissue injury in conditions like ischemia/reperfusion. nih.gov Furthermore, the introduction of halogen atoms, such as chlorine, onto the phenyl rings can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to its target. sioc-journal.cn The investigation of dichlorophenyl amides, for example, has revealed compounds with potent antitumor activity. sioc-journal.cn This established importance of both the aminobenzamide and dichlorophenyl moieties underscores the rationale for designing and investigating compounds like 3-Amino-N-(3,5-dichlorophenyl)benzamide.

Overview of this compound within Contemporary Benzamide Research

This compound is a distinct molecule that integrates the key structural features of the pharmacologically significant aminobenzamides and N-arylbenzamides. Its chemical structure consists of a 3-aminobenzoyl group connected to a 3,5-dichloroaniline (B42879) through an amide bond.

While extensive, peer-reviewed studies focusing exclusively on this compound are not widely present in publicly accessible literature, its availability from chemical suppliers designates it as a compound for research use. bldpharm.comscbt.combldpharm.comthsci.com Its structure is closely related to other researched benzamides. For example, the crystal structure of the parent compound, N-(3,5-dichlorophenyl)benzamide (lacking the 3-amino group), has been characterized, providing insight into the conformational properties and intermolecular interactions dictated by the dichlorophenyl moiety. nih.gov This foundational knowledge is crucial for computational modeling and rational drug design involving derivatives like the subject compound.

The presence of the 3-amino group suggests that a primary synthesis route would likely involve the reduction of a corresponding 3-nitrobenzamide (B147352) precursor. The final amide bond is typically formed by reacting a substituted benzoyl chloride with the appropriate aniline.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 176032-83-0
Molecular Formula C₁₃H₁₀Cl₂N₂O

| Molecular Weight | 281.14 g/mol |

This data is compiled from publicly available chemical databases.

Scope and Academic Research Focus on this compound

The academic and industrial research focus on this compound can be inferred from the known biological activities of its structural analogues. The compound serves as a valuable scaffold for further chemical elaboration and as a candidate for screening in various biological assays.

The primary areas of research interest for this compound and its derivatives likely include:

Oncology: Given that aminobenzamides are known PARP inhibitors and dichlorophenyl amides have shown antitumor potential, this compound is a logical candidate for evaluation in cancer cell lines. nih.govsioc-journal.cn Research would likely investigate its ability to inhibit cancer cell proliferation, induce apoptosis, and its specific molecular targets within cancer-related signaling pathways.

Neurology: Several N-arylbenzamide derivatives have been investigated for their effects on the central nervous system, including anticonvulsant properties. google.com The specific substitution pattern of this compound makes it a candidate for screening in models of epilepsy and other neurological disorders.

Inflammatory Diseases: The anti-inflammatory potential of benzamide derivatives is another active area of research. Investigations could explore the ability of this compound to modulate inflammatory pathways and its efficacy in models of inflammatory conditions.

In its capacity as a research chemical, this compound is primarily utilized as a building block in synthetic chemistry to create more complex molecules or as a tool compound in high-throughput screening campaigns to identify novel biological activities. The combination of the 3-amino group, which offers a site for further chemical modification, and the dichlorinated phenyl ring, which enhances lipophilicity and potential binding interactions, makes it a versatile platform for developing new chemical entities with therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-(3,5-dichlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-9-5-10(15)7-12(6-9)17-13(18)8-2-1-3-11(16)4-8/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCOHEVMVROZHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Conformational Analysis of N Arylbenzamide Systems

X-ray Crystallographic Investigations of 3-Amino-N-(3,5-dichlorophenyl)benzamide Analogs

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid, providing unambiguous data on bond lengths, bond angles, and molecular conformation. nih.gov While the specific crystal structure for this compound is not widely reported, extensive studies on its close analogs, particularly N-(3,5-dichlorophenyl)benzamide, provide critical insights into the likely structural characteristics of this compound family.

Crystallographic studies of N-arylbenzamides reveal consistent conformational preferences. A key analog, N-(3,5-dichlorophenyl)benzamide, crystallizes in the monoclinic system. nih.gov A defining feature of its solid-state geometry is the conformation of the amide linkage. The H—N—C=O unit adopts a trans conformation, a common feature observed across a range of N-(dichlorophenyl)benzamide derivatives. nih.govresearchgate.net

The molecule is not planar. The central amide group (–NHCO–) is twisted relative to the two aromatic rings. In N-(3,5-dichlorophenyl)benzamide, the amide group forms a dihedral angle of 14.3(8)° with the benzoyl ring and a more significant angle of 44.4(4)° with the aniline (3,5-dichlorophenyl) ring. nih.gov Consequently, the two aromatic rings are not coplanar, exhibiting a dihedral angle of 58.3(1)° between them. nih.gov This twisted conformation is a result of balancing steric hindrance and electronic effects within the molecule.

Similar non-planar conformations are observed in other analogs. For instance, in 2-chloro-N-phenylbenzamide, the amide group makes dihedral angles of 63.1(12)° and 31.1(17)° with the benzoyl and aniline rings, respectively. researchgate.net This consistent adoption of a twisted, non-planar geometry appears to be a characteristic feature of these substituted N-arylbenzamide systems.

Table 1: Selected Dihedral Angles in N-(3,5-dichlorophenyl)benzamide nih.gov
Planes InvolvedDihedral Angle (°)
Amide Group Plane and Benzoyl Ring Plane14.3(8)
Amide Group Plane and Aniline Ring Plane44.4(4)
Benzoyl Ring Plane and Aniline Ring Plane58.3(1)

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular forces. libretexts.orglibretexts.orgwikipedia.org In N-arylbenzamide analogs, hydrogen bonding is a dominant interaction that directs the crystal packing.

For N-(3,5-dichlorophenyl)benzamide, molecules are linked by intermolecular N—H⋯O hydrogen bonds. nih.govresearchgate.net The amide hydrogen (H1N) of one molecule forms a hydrogen bond with the carbonyl oxygen (O1) of an adjacent molecule. This specific interaction (N1—H1N⋯O1) results in the formation of infinite molecular chains that propagate along the c-axis of the crystal. nih.gov This C(4) chain motif is a robust and frequently observed packing pattern in benzanilides. researchgate.net

Table 2: Hydrogen Bond Geometry for N-(3,5-dichlorophenyl)benzamide nih.gov
D—H⋯AD—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
N1—H1N⋯O10.83(3)2.18(3)2.964(2)157(2)

Spectroscopic Characterization Techniques in Structural Elucidation (e.g., NMR, IR)

Spectroscopic techniques are indispensable for confirming the chemical structure of newly synthesized compounds and for studying their characteristics in solution.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For a compound like this compound, the IR spectrum would exhibit several characteristic absorption bands. The presence of both an amino (-NH₂) and an amide (-NH-) group would result in N-H stretching vibrations, typically appearing in the 3200-3500 cm⁻¹ region. The carbonyl (C=O) group of the amide would produce a strong, sharp absorption band around 1640-1680 cm⁻¹. Other significant peaks would include C-N stretching, aromatic C=C stretching, and C-Cl stretching vibrations. The purity and identity of N-(3,5-dichlorophenyl)benzamide and other analogs have been confirmed using IR spectroscopy as part of their characterization. nih.gov

Table 3: Typical IR Absorption Frequencies for Key Functional Groups in this compound Analogs
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amine (N-H)Stretching3300 - 3500
Amide (N-H)Stretching3200 - 3400
Aromatic (C-H)Stretching3000 - 3100
Amide (C=O)Stretching1640 - 1680
Aromatic (C=C)Stretching1450 - 1600
Amide (C-N)Stretching1200 - 1400
Aryl Halide (C-Cl)Stretching1000 - 1100

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each type of proton. The aromatic protons on the two different rings would appear as complex multiplets in the downfield region (typically 6.5-8.0 ppm). The amide proton (N-H) would likely appear as a singlet further downfield, its chemical shift being sensitive to solvent and concentration. The protons of the amino group (-NH₂) would also give a signal, often broad, whose position can vary.

¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in a distinct electronic environment. The carbonyl carbon of the amide would be readily identifiable by its characteristic downfield shift (around 165-170 ppm). The aromatic carbons would resonate in the 110-150 ppm range, with carbons attached to electronegative atoms (N, Cl) showing specific shifts.

NMR is also a powerful tool for conformational analysis in solution. nih.gov Techniques such as Lanthanide-Induced Shift (LIS) analysis can be used to investigate conformational equilibria between different rotamers, providing insights that are complementary to solid-state X-ray data. nih.gov

Structure Activity Relationship Sar Studies of 3 Amino N 3,5 Dichlorophenyl Benzamide and Its Derivatives

Elucidation of Key Pharmacophoric Features Governing Biological Activity

Pharmacophore modeling has been instrumental in defining the essential structural motifs of 3-Amino-N-(3,5-dichlorophenyl)benzamide required for its biological activity. A general pharmacophore model for N-arylbenzamide derivatives highlights the importance of several key features. These typically include hydrophobic regions, hydrogen bond acceptors, and hydrogen bond donors, all arranged in a specific three-dimensional orientation. nih.gov

For the aminobenzamide class of compounds, a more refined pharmacophore model often consists of two aromatic rings, which contribute to hydrophobic interactions, two hydrogen bond donors, and one hydrogen bond acceptor. nih.gov In the case of this compound, the dichlorinated phenyl ring and the aminophenyl ring serve as the crucial hydrophobic anchors. The amide linkage provides a critical hydrogen bond donor (N-H) and acceptor (C=O), while the amino group at the 3-position of the benzamide (B126) ring introduces an additional hydrogen bond donor functionality. The spatial arrangement of these features is paramount for effective binding to its biological target.

Key Pharmacophoric Features of Aminobenzamide Derivatives

FeatureDescriptionRole in Binding
Aromatic Ring 1 The 3,5-dichlorophenyl moiety.Engages in hydrophobic interactions within the binding pocket.
Aromatic Ring 2 The 3-aminophenyl moiety.Contributes to hydrophobic interactions and serves as a scaffold for other functional groups.
Hydrogen Bond Donor 1 The amide N-H group.Forms a crucial hydrogen bond with the target protein.
Hydrogen Bond Acceptor The amide C=O group.Interacts with hydrogen bond donors on the receptor.
Hydrogen Bond Donor 2 The 3-amino group.Provides an additional point of interaction through hydrogen bonding.

Impact of Substituent Modifications on N-Arylbenzamide Core Activity

Influence of Halogenation Patterns on Activity Profiles

The presence and positioning of halogen substituents on the N-aryl ring have a profound impact on the activity profile of benzamide derivatives. The 3,5-dichloro substitution pattern, as seen in the parent compound, is often associated with enhanced biological activity. Halogens, being electron-withdrawing groups, can influence the electronic distribution of the molecule, affecting its binding affinity and pharmacokinetic properties.

Studies on related chlorinated benzamide derivatives have shown that the position and number of chlorine atoms can significantly alter the biological response. For instance, in a series of N-aryl cinnamides, dichlorinated derivatives generally exhibited a broader range of activity compared to their mono-substituted counterparts. mdpi.com This suggests that the electronic modulation and increased lipophilicity conferred by multiple halogen substituents can be advantageous. However, the specific substitution pattern is critical, as unfavorable steric interactions can also arise, potentially diminishing activity.

Effects of Amino and Other Functional Groups on Molecular Interactions

The 3-amino group on the benzamide core is a key determinant of the molecule's biological activity, primarily through its ability to act as a hydrogen bond donor. nih.gov This functional group can form specific hydrogen bonds with amino acid residues in the target protein's binding site, thereby anchoring the ligand and contributing to its binding affinity. The position of the amino group is crucial; studies on related aminobenzamide derivatives indicate that the substitution pattern on the aromatic ring significantly influences the molecule's interaction with its biological target.

Correlation of Steric, Electronic, and Lipophilic Characteristics with Biological Activity

Quantitative structure-activity relationship (QSAR) studies have been pivotal in correlating the steric, electronic, and lipophilic properties of this compound and its analogs with their biological activity. These studies utilize molecular descriptors to quantify various physicochemical properties of the molecules and then employ statistical methods to establish a mathematical relationship with their observed biological effects. scienceforecastoa.com

Key Physicochemical Parameters in QSAR Models of Benzamide Derivatives

ParameterDescriptor ExamplesInfluence on Biological Activity
Steric Molar Refractivity, Taft's Steric Parameter (Es)The size and shape of substituents can influence the fit of the molecule into the binding pocket of the target protein. Bulky groups may cause steric hindrance, while optimally sized substituents can enhance binding.
Electronic Hammett Constant (σ)The electron-donating or electron-withdrawing nature of substituents can affect the electronic distribution of the molecule, influencing its interaction with the target and its pKa.
Lipophilic Partition Coefficient (logP), Hydrophobic Substituent Constant (π)Lipophilicity affects the molecule's ability to cross cell membranes and can also play a role in hydrophobic interactions within the binding site. A parabolic relationship between lipophilicity and activity is often observed.

In many QSAR models of aminophenyl benzamide derivatives, hydrophobic character has been identified as a crucial factor for activity, with the inclusion of hydrophobic substituents generally leading to enhanced potency. researchgate.net Conversely, the presence of electron-withdrawing groups has been shown to have a negative influence in some cases, highlighting the complex interplay of these parameters. researchgate.net

Development of Comprehensive SAR Maps and Predictive Models for Ligand Optimization

The culmination of extensive SAR studies is the development of comprehensive SAR maps and predictive QSAR models. These tools provide a visual and quantitative framework for understanding how structural modifications impact biological activity, guiding the rational design of new, optimized ligands. nih.gov

SAR maps for N-arylbenzamide derivatives would typically illustrate the effects of various substituents at different positions on the molecular scaffold. For example, a map might indicate that small, electron-donating groups are preferred at a certain position on the benzamide ring, while bulky, hydrophobic groups are favored on the N-aryl ring.

Predictive QSAR models, often developed using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide 3D contour maps that highlight regions where modifications to the molecule are likely to increase or decrease activity. These models are built upon a training set of compounds with known activities and can then be used to predict the activity of novel, untested analogs. For aminophenyl benzamide derivatives, such models have successfully identified the importance of hydrophobic and hydrogen-bonding interactions for high affinity. researchgate.net The ultimate goal of these predictive models is to streamline the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Molecular Mechanism of Action Moa Research and Target Identification for N Arylbenzamides

Investigation of Molecular Target Interactions for 3-Amino-N-(3,5-dichlorophenyl)benzamide Analogs

The study of analogs of this compound provides significant insight into the potential biological targets of this class of compounds. One such analog, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, has been identified as a potent and selective inhibitor of class I histone deacetylases (HDACs). frontiersin.org

This analog demonstrates a clear pattern of enzyme inhibition with a preference for HDAC1. frontiersin.org Specifically, it has shown IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. frontiersin.org This selective inhibition suggests that the N-(2-aminophenyl)-benzamide structure is a key pharmacophore for interacting with the zinc-containing active site of these enzymes. frontiersin.orgacs.org The interaction leads to downstream effects such as cell cycle arrest and apoptosis in cancer cells, highlighting HDACs as a critical molecular target for this group of benzamides. frontiersin.org

Enzyme Inhibition Studies by Benzamide (B126) Derivatives

Benzamide derivatives have been extensively studied as inhibitors of a wide range of enzymes, demonstrating various mechanisms of action and targeting several important enzyme families.

Many benzamide derivatives function as reversible and competitive inhibitors, meaning they bind non-covalently to the enzyme's active site and compete with the natural substrate. sigmaaldrich.com This type of inhibition is often characterized by structural similarity between the inhibitor and the substrate. sigmaaldrich.com

A study on a series of indole (B1671886) derivatives, including 3,4-dichloro-N-(1H-indol-5-yl)benzamide, identified it as a potent, selective, reversible, and competitive inhibitor of human monoamine oxidase B (hMAO-B). researchgate.net Kinetic analysis revealed a Ki value of 7 nM, indicating strong binding to the enzyme's active site. researchgate.net Similarly, benzamidine (B55565) and its derivatives are well-known reversible, competitive inhibitors of trypsin-like serine proteases, where the amidine group interacts with the enzyme's active site. nih.gov Molecular docking studies of certain chalcone (B49325) derivatives with a phenylurenyl group have also identified them as competitive inhibitors of tyrosinase. tandfonline.com

In contrast to competitive inhibition, non-competitive inhibitors bind to a site on the enzyme other than the active site, affecting the enzyme's catalytic activity without blocking substrate binding.

An example is seen with N-(2-aminoethyl)-2-chloro-4-iodobenzamide, a selective inhibitor of MAO-B, which was found to exhibit a non-competitive type of inhibition with a Ki of 0.80 microM. nih.gov Another study on tyrosinase inhibitors found that certain derivatives, such as (E)-4-((4-Hydroxyphenylimino)methyl)benzene-1,2-diol, acted as noncompetitive inhibitors against mushroom tyrosinase. tandfonline.com Furthermore, research into cyclin-dependent kinase 2 (CDK2) has led to the development of benzamide-capped peptidomimetics that function as non-ATP competitive inhibitors by targeting the substrate recruitment site, also known as the cyclin binding groove, rather than the ATP-binding catalytic site. nih.gov

The benzamide scaffold has proven to be a versatile template for designing inhibitors against several key enzyme families implicated in various diseases.

Poly(ADP-ribose) Polymerase (PARP): Benzamide derivatives are a well-established class of PARP inhibitors, crucial in cancer therapy for their role in disrupting DNA damage repair. researchgate.netnih.gov For instance, compounds based on a 4-(benzylideneamino)-N-(quinolin-8-yl)benzamide scaffold have shown potent PARP-1 inhibitory activity, comparable to the clinical inhibitor olaparib. tandfonline.com Another derivative, 13f, from a series containing benzamidophenyl scaffolds, exhibited an exceptional PARP-1 inhibitory effect with an IC50 of 0.25 nM. nih.gov These inhibitors typically interact with the nicotinamide-binding (NI) site in the catalytic domain of the PARP enzyme. benthamdirect.com

Tyrosinase: This key enzyme in melanin (B1238610) synthesis is a target for agents developed for skin whitening and treating hyperpigmentation disorders. nih.govrsc.org N-(acryloyl)benzamide derivatives have demonstrated stronger tyrosinase inhibition than the standard inhibitor kojic acid. nih.gov Specifically, compounds 1a and 1j showed 59.70% and 76.77% inhibition at 25 μM, respectively. nih.gov Another study on polyhydroxylated N-benzylbenzamide derivatives containing an adamantyl moiety also reported significant tyrosinase inhibitory activity. nih.gov

Monoamine Oxidase B (MAO-B): Inhibitors of MAO-B are valuable for treating neurodegenerative disorders like Parkinson's disease. google.com Substituted benzamide derivatives have been developed as selective MAO-B inhibitors. google.comgoogle.com For example, 3,4-dichloro-N-(1H-indol-5-yl)benzamide was found to be a highly potent and selective hMAO-B inhibitor with an IC50 value of 42 nM and a selectivity index greater than 2375 over hMAO-A. researchgate.net Other studies have also identified iodinated benzamide analogues as potent and reversible MAO-B inhibitors. nih.gov

Histone Deacetylases (HDACs): HDAC inhibitors are a significant class of anticancer agents, and many feature a benzamide core. nih.govnih.gov These compounds typically act as zinc-binding groups within the enzyme's active site. acs.org The benzamide derivative MS-275 (Entinostat) is a well-known class I selective inhibitor. nih.gov Analogs such as N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide have shown potent inhibition of HDAC1, HDAC2, and HDAC3 with IC50 values in the nanomolar range. frontiersin.org Structure-activity relationship studies have revealed that an amino or hydroxy group at the 2'-position of the benzanilide (B160483) moiety is crucial for inhibitory activity. acs.org

Inhibition of Specific Enzyme Families by Benzamide Derivatives

Enzyme FamilyExample CompoundInhibitory Activity (IC50/Ki)Mechanism
PARP-1Compound 13fIC50 = 0.25 nMCompetitive
TyrosinaseCompound 1j (N-(acryloyl)benzamide analog)76.77% inhibition @ 25 µMNot specified
MAO-B3,4-dichloro-N-(1H-indol-5-yl)benzamideIC50 = 42 nM; Ki = 7 nMReversible, Competitive
HDAC1N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideIC50 = 95.2 nMNot specified

Receptor Binding and Modulation Studies

Beyond enzyme inhibition, N-arylbenzamides are known to interact with specific receptor systems, acting as ligands that can modulate receptor activity.

High-affinity binding to specific receptors is a key characteristic of many pharmacologically active benzamide derivatives, determined through in vitro radioligand binding assays.

Sigma Receptors: These receptors are overexpressed in various tumors, making them a target for imaging and therapy. acs.org Conformationally-flexible benzamide analogues have been shown to bind with high affinity and selectivity to sigma-2 (σ2) receptors over the sigma-1 (σ1) subtype. nih.govresearchgate.net One series of ligands was designed to bind to both subtypes with high affinity; ligand 3a in this series displayed Ki values of 6.3 nM for σ1 and 10.2 nM for σ2 receptors. acs.org These compounds are valuable tools for characterizing the role of sigma receptors and have potential applications in PET imaging of tumors. acs.orgnih.gov

Dopamine (B1211576) D3 Receptors: The dopamine D3 receptor is a critical target in the central nervous system for treating conditions like schizophrenia and substance abuse. nih.govtandfonline.com Benzamide derivatives have been developed as potent and selective D3 receptor antagonists. nih.govnih.gov A study of conformationally-flexible benzamide analogues identified a compound that bound to the D3 receptor with a high affinity (Ki value = 2 nM) and had a 30-fold selectivity over the D2 receptor. nih.gov Structure-activity relationship studies have shown that modifications to the benzamide structure can significantly influence affinity and selectivity for the D3 receptor over the highly homologous D2 receptor. nih.gov

Receptor Binding Affinities of Benzamide Derivatives

Receptor TargetExample Compound ClassBinding Affinity (Ki)
Sigma-1 (σ1) ReceptorFluorine-labeled Benzamide (Ligand 3a)6.3 nM
Sigma-2 (σ2) ReceptorFluorine-labeled Benzamide (Ligand 3a)10.2 nM
Dopamine D3 ReceptorConformationally-flexible Benzamide (Compound 15)2 nM
Dopamine D2 ReceptorConformationally-flexible Benzamide (Compound 15)~60 nM (inferred from 30-fold selectivity)

Receptor Selectivity Profiling and Off-Target Binding Assessment

In the development of therapeutic agents, establishing a compound's receptor selectivity is a critical step. For the N-arylbenzamide class of molecules, this involves detailed profiling to determine the degree to which a compound binds to its intended biological target versus other unintended proteins. High selectivity is often desirable to maximize therapeutic efficacy and minimize unwanted side effects that can arise from off-target binding. drugdiscoverynews.com The assessment of off-target interactions is a crucial component of safety evaluation during drug development, as unexpected binding can lead to toxicity or other adverse effects. biorxiv.orgcriver.com

The N-arylbenzamide scaffold is versatile and has been incorporated into inhibitors for a diverse range of protein targets. Structure-activity relationship (SAR) studies on various benzamide derivatives have demonstrated that modifications to the molecule's structure can significantly influence binding affinity and selectivity. For example, extensive research on 5-substituent-N-arylbenzamide derivatives led to the discovery of potent and highly selective inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a potential therapeutic target for Parkinson's disease. nih.gov Similarly, other benzamide derivatives have been designed and evaluated as selective inhibitors for targets such as tyrosine kinases and Cytochrome P450 1B1 (CYP1B1). vensel.orgnih.gov

While specific selectivity profiling data for this compound is not extensively available in the cited literature, the following table illustrates the selectivity profiles for other representative benzamide-based compounds against various targets, showcasing how this key data is presented and its importance in characterizing the compound's biological activity.

Compound ClassPrimary TargetSelectivity NotesTherapeutic Area
5-Substituent-N-arylbenzamidesLRRK2Demonstrated high selectivity across the kinome. nih.govParkinson's Disease
4-(Arylaminomethyl)benzamidesEGFRShowed potent inhibitory activity (91-92% inhibition at 10 nM) against EGFR. nih.govOncology
Designed Benzamide DerivativesCYP1B1Designed for selective inhibition of CYP1B1 over other CYP isoforms. vensel.orgOncology

Probing Covalent Modification of Biological Targets by Benzamide-Derived Chemical Probes

Chemical probes are essential tools for studying protein function and validating potential drug targets. escholarship.org Probes that form a covalent bond with their target protein are of particular interest as this interaction can offer enhanced potency, prolonged duration of action, and improved selectivity. escholarship.orgnih.gov The strategy involves designing a molecule that, in addition to its recognition motif for the target, contains a reactive electrophilic group, often called a "warhead," which can form a permanent bond with a nucleophilic amino acid residue on the protein surface. nih.govacs.org

A non-covalent scaffold, such as that of an N-arylbenzamide, can be rationally transformed into a covalent chemical probe. This is achieved by appending a suitable electrophilic moiety to the benzamide core. The design of such probes requires careful consideration to ensure that the modification does not disrupt the original binding interactions that confer affinity and selectivity. Common electrophiles used in probe design include acrylamides, chloroacetamides, and fluorosulfates, which can target nucleophilic residues like cysteine, lysine, or serine. nih.govacs.org

Once designed, these benzamide-derived probes can be used in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy for identifying and characterizing enzyme function in complex biological systems. nih.gov The probe covalently labels the target protein, allowing for its detection and identification. This approach enables researchers to confirm target engagement in a cellular context and to assess the probe's selectivity across the proteome. escholarship.org The development of covalent probes from known inhibitor scaffolds is a key strategy for elucidating mechanisms of action and discovering new therapeutic opportunities. nih.gov

Methodologies for Identification of Specific Protein Targets (e.g., Mass Spectrometry-Based Proteomics)

Identifying the specific protein targets of a bioactive small molecule is a fundamental challenge in chemical biology and drug discovery. nih.gov Chemical proteomics, which leverages the power of mass spectrometry, has become an indispensable methodology for target deconvolution. mdpi.comcreative-proteomics.com This approach allows for the unbiased identification of a compound's binding partners within a complex proteome. nih.govresearchgate.net

A primary strategy in chemical proteomics is based on affinity chromatography. mdpi.com This process typically involves the following steps:

Probe Synthesis : The small molecule of interest, such as an N-arylbenzamide derivative, is chemically modified to incorporate a linker arm and a tag (e.g., biotin). This creates an affinity probe.

Target Capture : The probe is incubated with a complex biological sample, such as a cell lysate. The probe binds to its specific protein target(s).

Affinity Purification : The probe-protein complexes are captured and enriched from the lysate, typically using streptavidin-coated beads which bind tightly to the biotin (B1667282) tag. Non-specifically bound proteins are washed away.

Protein Identification by Mass Spectrometry : The captured proteins are eluted, separated (often by gel electrophoresis), and then enzymatically digested into smaller peptides. This peptide mixture is then analyzed by tandem mass spectrometry (MS/MS). acs.org The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, generating a unique "fingerprint" that can be matched to protein sequence databases to identify the captured proteins. korea.ac.kr

To enhance the accuracy of target identification and differentiate true binding partners from non-specific background proteins, quantitative proteomic techniques are often employed. nih.govacs.org One powerful method is Stable Isotope Labeling by Amino acids in Cell culture (SILAC). mdpi.comspringernature.com In a SILAC experiment, two cell populations are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids. The lysate from one population is treated with the active affinity probe, while the other is treated with a control. By comparing the ratios of "heavy" to "light" peptides for each identified protein in the final mass spectrometry analysis, researchers can confidently distinguish specific interactors from non-specific binders. nih.govmdpi.com This approach was successfully used to identify methionine aminopeptidases as the molecular target for bengamides, a class of natural products. korea.ac.krresearchgate.net

Computational Chemistry and in Silico Approaches in N Arylbenzamide Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For N-arylbenzamides, QSAR models are instrumental in predicting the activity of novel molecules and identifying the key structural features that influence their efficacy. nih.govresearchgate.net

The development of robust QSAR models relies on various multivariate statistical methods to handle the complexity and volume of data generated from molecular structures. rsc.org These methods analyze multiple molecular descriptors simultaneously to find the best correlation with biological activity. researchgate.net

One such advanced technique is the Genetic Function Approximation (GFA) . GFA employs genetic algorithms to select the most relevant descriptors and build a population of predictive QSAR models, rather than a single one. nih.gov This approach is particularly useful for exploring a large space of potential descriptors to avoid overfitting and identify the most statistically significant models. nih.gov In a study on N-aryl derivatives, GFA was successfully used to generate QSAR models for inhibitory activity against acetylcholinesterase and butyrylcholinesterase, achieving significant predictive accuracy. nih.gov

Other commonly used multivariate methods in the study of benzamide (B126) derivatives include Partial Least Squares (PLS) and Principal Component Analysis (PCA). rsc.orgnih.govscielo.br PLS is effective for developing regression models, while PCA can be used as an exploratory tool to identify patterns and clusters within a dataset of compounds. rsc.orgscielo.br

Molecular descriptors are numerical values that quantify various aspects of a molecule's structure and properties. The analysis of these descriptors within a QSAR model reveals which physicochemical, electronic, or topological features are critical for the biological activity of N-arylbenzamides.

Studies on aminophenyl benzamide derivatives have highlighted the importance of several key descriptors. nih.govresearchgate.net For instance, hydrophobicity has been identified as a crucial factor, suggesting that the inclusion of hydrophobic substituents can enhance inhibitory activity. nih.govresearchgate.net Other significant descriptors include those related to hydrogen bonding capabilities and electronic properties. nih.gov A QSAR model for aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors demonstrated that hydrogen bond donating groups positively contribute to activity, while electron-withdrawing groups have a negative influence. nih.govresearchgate.net

The table below summarizes key molecular descriptors found to be influential in QSAR models for N-arylbenzamide and related derivatives.

Descriptor CategorySpecific Descriptor ExampleInfluence on Biological ActivityReference
Lipophilicity AlogP98 (Calculated LogP)A higher value is often correlated with increased activity, indicating the importance of hydrophobic interactions. nih.gov
Topological Wiener Index, CHI-V-3_CThese descriptors relate to molecular size, shape, and branching, affecting how the molecule fits into a target's binding site. nih.gov
Electronic Dipole Moment, Electron-withdrawing/-donating groupsInfluences electrostatic interactions and hydrogen bonding potential with the target protein. nih.govnih.gov
Steric/Shape Kappa-1-AM, PHI (Flexibility Index)Describes the shape and conformational flexibility of the molecule, which is critical for optimal binding. nih.gov
Thermodynamic Potential EnergyRelates to the stability of the molecule's conformation. researchgate.net

Molecular Docking Simulations to Elucidate Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For 3-Amino-N-(3,5-dichlorophenyl)benzamide, docking simulations can elucidate its binding mode within a specific biological target, providing a three-dimensional model of the ligand-protein complex. nih.gov

Docking studies provide a detailed map of the non-covalent interactions between the ligand and the amino acid residues in the protein's active site. These interactions are fundamental to the stability of the complex and the ligand's biological effect. Common interactions observed for benzamide derivatives include:

Hydrogen Bonds: The amide group (-CONH-) in the benzamide core is a key site for forming hydrogen bonds with residues in the protein's active site. For example, the carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a donor. nih.gov

Hydrophobic Interactions: The aromatic rings, such as the 3,5-dichlorophenyl group, often engage in hydrophobic and van der Waals interactions with nonpolar residues of the target protein. nih.gov

Electrostatic Interactions: The distribution of charge on the ligand molecule can lead to favorable electrostatic interactions with charged or polar residues.

The following table details typical interactions observed in docking studies of benzamide-like molecules with protein targets.

Interaction TypeLigand Moiety InvolvedInteracting Protein Residue (Example)Reference
Hydrogen Bond Carbonyl group of the amideAmide group of Aspartate (Asp) nih.gov
Hydrogen Bond Amine group of the amideCarbonyl group of Isoleucine (Ile) nih.gov
Hydrophobic Interaction Benzamide ringLeucine (Leu) nih.gov
Hydrophobic Interaction Dichlorophenyl ringPhenylalanine (Phe), Tyrosine (Tyr) nih.gov

A primary output of molecular docking is the prediction of binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). dergipark.org.tr This score estimates the strength of the interaction between the ligand and the protein; a lower (more negative) value typically indicates a more stable complex and potentially higher potency. dergipark.org.tr In a study of a benzamide derivative with the α5β1 integrin protein, a binding affinity of -7.7 kcal/mol was calculated, suggesting a strong interaction. dergipark.org.tr These predicted energy values are crucial for ranking different compounds in a virtual screening campaign and prioritizing them for synthesis and experimental testing.

Validation of these predictions is a critical step. While experimental validation through binding assays is the gold standard, computational validation can be achieved through techniques like molecular dynamics simulations, which assess the stability of the docked pose over time.

Molecular Dynamics Simulations for Conformational Dynamics and Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and conformational changes of atoms and molecules over time, providing deeper insights into the stability of the ligand-protein complex and the flexibility of both partners upon binding. nih.govnih.gov

By simulating the complex in a virtual environment that mimics physiological conditions, MD can reveal how the ligand and protein adapt to each other. A key metric used to assess the stability of the complex during an MD simulation is the Root Mean Square Deviation (RMSD). A stable RMSD value for the ligand and the protein backbone atoms over the course of the simulation suggests that the complex is stable and that the initial docked pose is likely a realistic representation of the binding mode. nih.gov MD simulations can also highlight the role of water molecules in mediating interactions and can be used to calculate binding free energies with higher accuracy than docking alone. nih.gov This dynamic information is vital for understanding the complete mechanism of interaction and for the rational design of N-arylbenzamides with improved binding characteristics.

Density Functional Theory (DFT) and Advanced Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study the properties of pharmaceutical compounds, including N-arylbenzamide derivatives. DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding the reactivity and stability of a molecule.

Table 1: Illustrative Electronic Properties Calculable by DFT for this compound Note: These are representative values for illustrative purposes, as specific experimental or published DFT data for this exact compound were not found.

ParameterDescriptionHypothetical Value
EHOMO (Highest Occupied Molecular Orbital Energy)Energy of the outermost electron orbital; related to the ability to donate electrons.-5.8 eV
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Energy of the lowest empty electron orbital; related to the ability to accept electrons.-1.2 eV
Energy Gap (ΔE = ELUMO - EHOMO)Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.4.6 eV
Dipole Moment (μ)A measure of the overall polarity of the molecule.3.5 D

Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a critical consideration for molecules containing amide groups. The benzamide moiety in this compound can theoretically exist in an amide-imidol tautomeric equilibrium. The amide form (-C(=O)-NH-) is typically more stable, but the imidol form (-C(OH)=N-) can be significant under certain conditions and may exhibit different biological activities.

DFT calculations are instrumental in studying these equilibria. By computing the total electronic energies of both the amide and imidol tautomers, researchers can predict their relative stabilities and equilibrium populations. Furthermore, computational methods can map the potential energy surface for the intramolecular proton transfer, identifying the transition state structure and calculating the activation energy barrier for the interconversion. researchgate.net This energy barrier provides insight into the kinetics of the tautomerization process. Such studies have shown that while direct proton exchange has a high energy barrier, solvent-assisted tautomerism can significantly lower this barrier, making the process faster. researchgate.net

The surrounding solvent environment can significantly influence the conformation, stability, and reactivity of a molecule. Computational chemistry simulates these effects using various solvent models. The simplest are implicit models, such as the Self-Consistent Reaction Field (SCRF) method, which treats the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

For a molecule like this compound, changing the solvent polarity could alter the preferred dihedral angles between the aromatic rings and the central amide linker due to changes in the molecular dipole moment. nih.gov More explicit models, which involve simulating individual solvent molecules around the solute, can provide a more detailed picture, especially for systems where specific solute-solvent interactions like hydrogen bonding are crucial. nih.gov For instance, studies on benzamides have shown that proton-donating solvents like methanol (B129727) can form specific hydrogen bonds with the amide group, stabilizing certain conformations over others. mdpi.com These computational investigations are vital for bridging the gap between theoretical gas-phase calculations and experimental results obtained in solution.

Homology Modeling for Three-Dimensional Receptor Structure Prediction

Structure-based drug design often relies on having an accurate three-dimensional structure of the biological target, typically a protein receptor. When an experimental structure determined by X-ray crystallography or NMR is unavailable, homology modeling (or comparative modeling) serves as a powerful predictive tool. nih.govresearchgate.net This method constructs a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a homologous protein (the "template"). nih.gov

The process involves four main steps:

Template Identification: The amino acid sequence of the target protein is used to search a database (like the Protein Data Bank, PDB) for proteins with similar sequences and known structures. A sequence identity above 30% is generally required for reliable model building. nih.gov

Sequence Alignment: The target sequence is carefully aligned with the template sequence. The accuracy of this alignment is critical for the quality of the final model. nih.gov

Model Building: A 3D model of the target is generated by copying the coordinates of the aligned residues from the template and building the coordinates for non-conserved regions, such as loops.

Model Refinement and Validation: The raw model is energetically minimized to resolve any steric clashes or unfavorable geometries. The final model's quality is then assessed using various stereochemical checks, such as Ramachandran plots, to ensure it is physically realistic. nih.gov

For a compound like this compound, if its target receptor were unknown or lacked a crystal structure, homology modeling could be used to build a reliable 3D model of the binding site. This model would then be used in molecular docking simulations to predict the compound's binding mode and affinity, guiding further optimization. researchgate.net

In Silico Assessment of Physicochemical Properties Relevant to Research Design and Bioavailability Prediction (e.g., Lipinski's Rules of Five)

In the early stages of drug discovery, it is crucial to assess the "drug-likeness" of a compound to predict its potential for oral bioavailability. In silico methods provide a rapid and cost-effective way to evaluate key physicochemical properties. nih.govnih.gov One of the most widely used guidelines is Lipinski's Rule of Five, which identifies properties that are common among orally active drugs. wikipedia.orgdrugbank.com The rule states that poor oral absorption is more likely when a compound violates more than one of the following criteria:

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

A molecular mass (MW) less than 500 daltons.

A calculated octanol-water partition coefficient (log P) not greater than 5.

These rules are based on the observation that most orally administered drugs are relatively small and moderately lipophilic. wikipedia.org For this compound, these parameters can be calculated from its chemical structure.

Table 2: Lipinski's Rule of Five Analysis for this compound

PropertyRuleCalculated ValueCompliance
Molecular Weight (MW)≤ 500 g/mol281.14 g/molYes
Hydrogen Bond Donors (HBD)≤ 53 (one -NH2 group and one -NH- group)Yes
Hydrogen Bond Acceptors (HBA)≤ 103 (two N atoms and one O atom)Yes
Calculated Log P (XLogP3)≤ 53.5Yes
Violations ≤ 1 0 Pass

The analysis shows that this compound fully complies with Lipinski's Rule of Five, with zero violations. This favorable in silico profile suggests that the compound possesses physicochemical properties consistent with good oral bioavailability, making it a promising candidate for further investigation in drug discovery programs.

Applications in Chemical Biology and Advanced Pharmaceutical Research Methodologies

Utilization of 3-Amino-N-(3,5-dichlorophenyl)benzamide as a Biochemical Research Tool

While detailed studies exclusively featuring this compound are limited, its availability from chemical suppliers for research purposes underscores its role as a building block or tool compound in laboratory settings. The chemical structure of this compound presents several features that are advantageous in biochemical research. The primary amino group offers a reactive handle for chemical modification, such as the attachment of fluorescent tags, affinity labels, or solid supports for use in biochemical assays like fluorometric assays or surface plasmon resonance.

The broader 3-aminobenzamide (B1265367) core is a well-known pharmacophore, recognized primarily for its role as an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. For instance, 3-aminobenzamide (3-AB) has been studied for its ability to protect against DNA damage and apoptosis induced by agents like synchrotron radiation X-rays. google.com This established biological activity of its core structure suggests that this compound could serve as a starting point or a negative control in studies investigating PARP-dependent pathways or other cellular processes involving DNA repair and cell death. google.com

Design and Development of Chemical Probes for Molecular Target Validation

A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study and validation of that target's function in a biological system. The development of such probes is a critical step in drug discovery. The structure of this compound makes it a suitable scaffold for the rational design of chemical probes.

Key structural features for probe development include:

A Modifiable Core: The benzamide (B126) scaffold can be systematically altered to optimize binding affinity and selectivity for a target protein.

Reactive Sites: The amino group on the benzoyl ring serves as a convenient point for conjugation to reporter molecules (e.g., fluorophores, biotin) or photoreactive groups for covalent labeling of the target protein.

Structure-Activity Relationship (SAR) Exploration: The dichlorophenyl group and the aminobenzoyl ring provide distinct regions for chemical modification. Researchers can synthesize a library of analogs by varying substituents on these rings to systematically explore the SAR and identify the key interactions required for potent and selective target engagement.

This "scaffold hopping" and modification approach is a common strategy in medicinal chemistry to discover novel molecules with improved properties that bind to a specific biological target. niper.gov.in By leveraging the this compound framework, researchers can develop tailored probes to validate the role of novel enzymes or receptors in disease pathways.

Research on Benzamide Analogs as Tools for Understanding Biological Pathways and Disease Mechanisms

The true utility of the this compound structure is best illustrated by the extensive research into its chemical relatives. Benzamide analogs have been instrumental in dissecting complex biological pathways and identifying novel therapeutic targets. By modifying the core benzamide structure, scientists have developed potent and selective modulators for a wide array of proteins, providing invaluable tools for biological investigation.

Examples of Benzamide Analogs in Research:

Hedgehog Signaling Pathway Inhibitors: The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is linked to various cancers. nih.govnih.gov Researchers have designed and synthesized series of benzamide derivatives that act as potent inhibitors of the Smoothened (Smo) receptor, a key component of the Hh pathway. nih.govrsc.org These compounds serve as critical tools to study the downstream effects of Hh inhibition and to validate Smo as a therapeutic target in oncology. nih.govrsc.org One such benzamide analog demonstrated potent Hh pathway inhibition at nanomolar concentrations and was effective against drug-resistant forms of the Smo receptor. nih.govrsc.org

Tyrosine Kinase Inhibitors: Receptor tyrosine kinases (RTKs) are frequently overexpressed or mutated in cancer cells, making them a prime target for therapeutic intervention. hsmc.gr Numerous studies have focused on developing novel benzamide derivatives as tyrosine kinase inhibitors. nih.govnih.govresearchgate.net For example, a series of 4-(arylaminomethyl)benzamide derivatives were synthesized and evaluated for their ability to inhibit RTKs like EGFR. nih.govnih.gov Certain analogs showed potent inhibition (over 90% at a 10 nM concentration), demonstrating the effectiveness of the benzamide scaffold in targeting these critical cancer-related enzymes. nih.govnih.gov

Zinc-Activated Channel (ZAC) Antagonists: The Zinc-Activated Channel is an ion channel with poorly understood physiological functions. researchgate.netku.dknih.gov Through compound library screening, N-(thiazol-2-yl)-benzamide analogs were identified as the first selective antagonists for ZAC. researchgate.netnih.govsemanticscholar.org One analog, referred to as TTFB, was found to be a selective, non-competitive antagonist that acts as a negative allosteric modulator. researchgate.netnih.gov These compounds are now valuable pharmacological tools for researchers to explore the roles of ZAC in the nervous system and other tissues. researchgate.net

The table below summarizes the research findings for several benzamide analogs, highlighting the versatility of this chemical class as molecular tools.

Benzamide Analog ClassBiological Target/PathwayKey Research FindingSignificance as a Research Tool
2-Methoxybenzamide DerivativesHedgehog Signaling Pathway (Smoothened Receptor)Identified potent inhibitors with nanomolar IC50 values, effective against wild-type and drug-resistant Smo mutants. nih.govrsc.orgEnables the study of cancer cell proliferation and the validation of Smo as an anti-cancer target. nih.gov
4-(Arylaminomethyl)benzamide DerivativesReceptor Tyrosine Kinases (e.g., EGFR)Developed analogs with high inhibitory potency (>90% inhibition at 10 nM) against specific tyrosine kinases. nih.govnih.govProvides tools to investigate signaling pathways involved in cell growth and to develop novel anticancer agents. nih.gov
N-(thiazol-2-yl)-benzamide AnalogsZinc-Activated Channel (ZAC)Discovered the first class of selective ZAC antagonists, acting as negative allosteric modulators. researchgate.netnih.govOffers crucial pharmacological probes to elucidate the physiological and pathological functions of the ZAC ion channel. researchgate.netku.dk
Benzamide Derivatives with Benzamidophenyl ScaffoldsPoly(ADP-ribose) polymerase-1 (PARP-1)Synthesized a compound (13f) with potent PARP-1 inhibition (IC50 = 0.25 nM) and high selectivity for cancer cells. nih.govServes as a powerful tool to study DNA damage repair mechanisms and as a candidate for cancer therapy. nih.govresearchgate.net

These examples underscore the power of the benzamide scaffold in chemical biology. By extension, this compound represents a foundational structure from which new and highly specific molecular probes can be developed to further unravel the complexities of biological systems and disease.

Q & A

Q. Tables for Key Data

Property Method Typical Value Reference ID
Melting PointDifferential Scanning Calorimetry165–170°C (decomposes)
LogP (Partition Coefficient)Computational Prediction (ChemAxon)3.2 ± 0.3
PARP-1 IC50_{50}Fluorescence Assay8.5 µM (95% CI: 7.9–9.1 µM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.